![molecular formula C16H10F3N5S2 B2495469 4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol CAS No. 551921-19-8](/img/structure/B2495469.png)
4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse pharmacological activities. The triazole ring, in particular, is a crucial structural motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic biological molecules, enhancing interactions with biological targets.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reaction sequences starting from various precursors like nicotinate or isonicotinic acid hydrazide. These processes often involve reactions with different aromatic aldehydes, acetic acid, and other reagents to introduce various substituents into the triazole ring, enhancing its pharmacological profile (Dave et al., 2007), (Bayrak et al., 2009).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies have been employed to elucidate the molecular structure, including tautomerism between thione and thiol forms. Quantum chemical calculations further aid in understanding the molecule's electronic and structural properties, providing insights into its reactive sites and stability (Gökce et al., 2016).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazole derivatives towards various chemical transformations, including cyclo-condensation, Mannich reactions, and alkylation, is crucial for modifying the molecular framework and introducing functional groups that influence biological activity. These reactions enable the synthesis of a diverse array of derivatives with potential pharmacological applications (Ashry et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Chemical Synthesis and Derivative Formation : This compound, a type of 1,2,4-triazole, is synthesized in various forms for potential applications. For instance, it is synthesized as 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and converted into alkylated derivatives and Mannich base derivatives, demonstrating the compound's versatility in forming different chemical structures (Bayrak et al., 2009).
Antimicrobial Activities : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The studies demonstrate that these compounds exhibit a broad spectrum of antimicrobial properties, making them potential candidates for antimicrobial drug development (Bayrak et al., 2009), (Dave et al., 2007).
Corrosion Inhibition : Some derivatives of the compound have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. Research indicates that certain derivatives exhibit significant inhibition performance, hinting at their potential use in protecting metals from corrosion (Ansari et al., 2014).
Anti-inflammatory Activities : Some pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activities, showing potential in the development of anti-inflammatory agents (Toma et al., 2017).
Complex Formation for Structural Studies : The compound has been used to synthesize complexes, like Hg(II) complexes, for structural assessment through techniques like X-ray diffractometry. This demonstrates its potential in the field of chemical analysis and structural chemistry (Castiñeiras et al., 2018).
Synthesis of Novel Schiff Bases : It is also involved in the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, indicating its role in the formation of compounds with possible pharmaceutical applications (Mobinikhaledi et al., 2010).
Optical Activity Studies : Derivatives of the compound have been studied for their optical activity, which is crucial in drug design as the optical isomers of chiral substances often show marked differences in biological activity (Karpun et al., 2022).
Eigenschaften
IUPAC Name |
4-methyl-3-[3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5S2/c1-24-14(22-23-15(24)25)13-11(8-3-2-4-20-6-8)12-10(26-13)5-9(7-21-12)16(17,18)19/h2-7H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCICTXASSIZLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

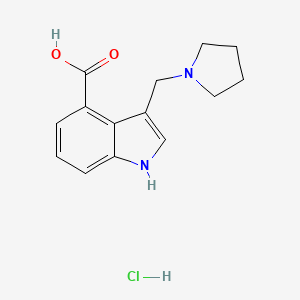
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)
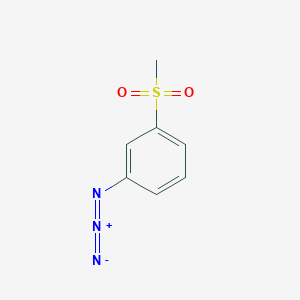
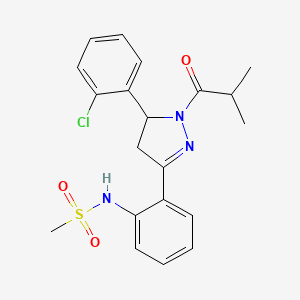
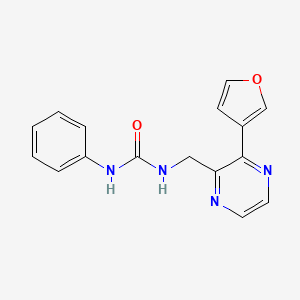

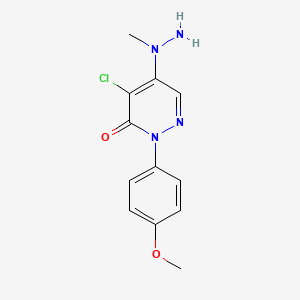
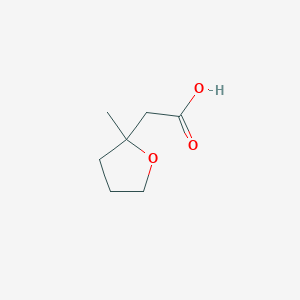
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
